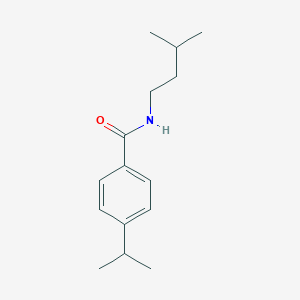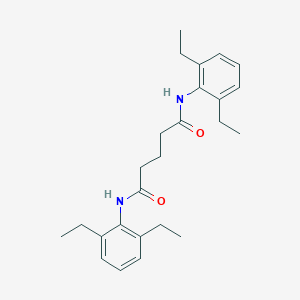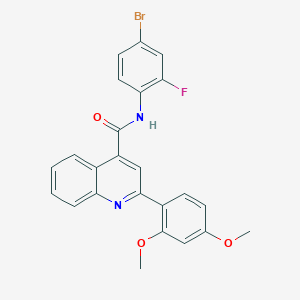![molecular formula C21H16Cl2N2O2 B457505 2-CHLORO-N-[2-(2-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE](/img/structure/B457505.png)
2-CHLORO-N-[2-(2-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-[2-(2-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is a complex organic compound belonging to the benzamide class This compound is characterized by the presence of two chlorobenzamido groups and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[2-(2-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-methylphenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[2-(2-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-CHLORO-N-[2-(2-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer research due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[2-(2-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. The compound’s ability to bind to these targets is attributed to its unique chemical structure, which allows for specific interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzamide: A simpler compound with similar structural features but lacking the additional benzamido and methyl groups.
2-Chloro-5-nitro-N-phenylbenzamide: Another related compound with a nitro group instead of the methyl group.
Uniqueness
2-CHLORO-N-[2-(2-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is unique due to its dual benzamido groups and the presence of a methyl group, which confer specific chemical properties and biological activities. These structural features make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H16Cl2N2O2 |
|---|---|
Molecular Weight |
399.3g/mol |
IUPAC Name |
2-chloro-N-[2-[(2-chlorobenzoyl)amino]-4-methylphenyl]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-13-10-11-18(24-20(26)14-6-2-4-8-16(14)22)19(12-13)25-21(27)15-7-3-5-9-17(15)23/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
RIVUABOXFZOFMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B457422.png)
![2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE](/img/structure/B457424.png)


![2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE](/img/structure/B457428.png)
![3-(4-methylphenyl)-N-(4-{[3-(4-methylphenyl)acryloyl]amino}cyclohexyl)acrylamide](/img/structure/B457430.png)
![3-(2,6-dichlorophenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B457431.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B457434.png)
![Isopropyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457436.png)
![2-chloro-N-(3-{[(2-chlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B457437.png)




